molecular formula C11H10N2O B8636494 2,3-dihydro-1H-3a,4-diaza-cyclopenta[a]indene-8-carbaldehyde

2,3-dihydro-1H-3a,4-diaza-cyclopenta[a]indene-8-carbaldehyde

Cat. No. B8636494
M. Wt: 186.21 g/mol
InChI Key: YETJIPCEUDJUQN-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-3a,4-diaza-cyclopenta[a]indene-8-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-dihydro-1H-3a,4-diaza-cyclopenta[a]indene-8-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dihydro-1H-3a,4-diaza-cyclopenta[a]indene-8-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3-dihydro-1H-3a,4-diaza-cyclopenta[a]indene-8-carbaldehyde

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

7,8-dihydro-6H-pyrido[3,2-b]pyrrolizine-5-carbaldehyde

InChI

InChI=1S/C11H10N2O/c14-7-9-8-3-1-5-12-11(8)13-6-2-4-10(9)13/h1,3,5,7H,2,4,6H2

InChI Key

YETJIPCEUDJUQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(N2C1)N=CC=C3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (3.85 ml) was added dropwise to N,N-dimethylformamide (25 ml) cooled in an ice-bath. The mixture was stirred 10 min before the addition of 2,3-dihydro-1H-3a,4-diaza-cyclopenta[a]indene (4.40 g) in N,N-dimethylformamide (7 ml). The mixture was stirred 45 min at 40° C., cooled to room temperature and concentrated aqueous sodium hydroxide added dropwise to pH10. The mixture was heated at 50° C. 10 min, cooled to room temperature and poured onto crushed ice. The organics were extracted with ethyl acetate (2×), the combined organic phases washed with brine, dried over sodium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (ethyl acetate/hexane 1:1 to 1:0) to afford 2,3-dihydro-1H-3a,4-diaza-cyclopenta[a]indene-8-carbaldehyde (2.4 g, 46%) as a light orange oil which solidified on standing. Mp. 137-141; MS (EI): 187 (M+H)+, 143, 100; 1H NMR (δ, CDCl3) 10.01 (s, 1H), 8.45 (dd, 1H, J=1,8 Hz), 8.32 (dd, 1H, J=1,5 Hz), 7.23 (dd, 1H, J=5,8 Hz), 4.31 (t, 2H, J=6 Hz), 3.38 (t, 2H, J=8 Hz), 2.76 (dt, 2H, J=6,8 Hz) ppm.
Quantity
3.85 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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